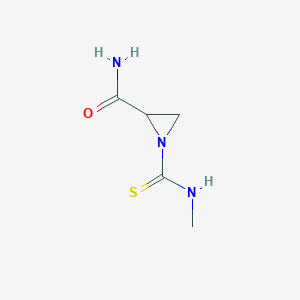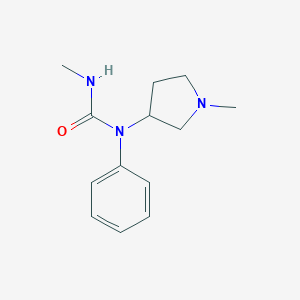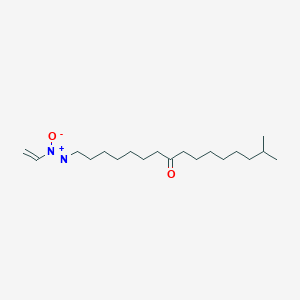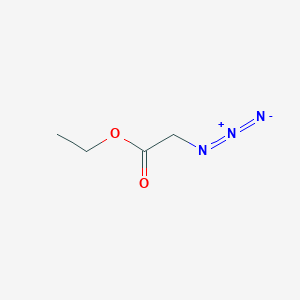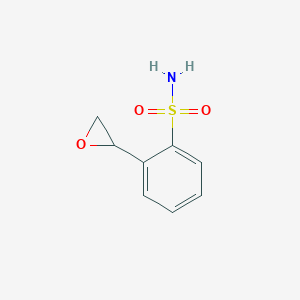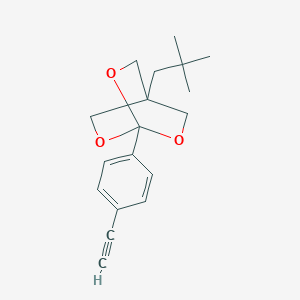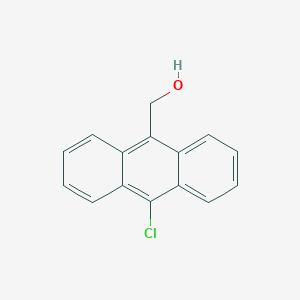
10-Chloroanthracene-9-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Chloroanthracene-9-methanol is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 150-153°C.
Mechanism of Action
The mechanism of action of 10-Chloroanthracene-9-methanol is not fully understood. However, it is believed that it exerts its biological effects by interacting with cellular components such as DNA, proteins, and enzymes. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 10-Chloroanthracene-9-methanol have been extensively studied in vitro and in vivo. It has been found to reduce the production of reactive oxygen species and pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 10-Chloroanthracene-9-methanol in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 10-Chloroanthracene-9-methanol. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Another area of future research is the development of new synthetic methods for the production of 10-Chloroanthracene-9-methanol with improved yields and purity. Additionally, its potential as a fluorescent probe for the detection of DNA damage and as a photosensitizer for photodynamic therapy needs to be explored further.
Synthesis Methods
The synthesis of 10-Chloroanthracene-9-methanol involves the reaction of 10-chloroanthracene with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of around 60-70°C for several hours until the product is formed. The yield of the product can be improved by using a higher concentration of methanol and a longer reaction time.
Scientific Research Applications
10-Chloroanthracene-9-methanol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has also been used as a fluorescent probe for the detection of DNA damage and as a photosensitizer for photodynamic therapy.
properties
CAS RN |
19996-02-2 |
|---|---|
Product Name |
10-Chloroanthracene-9-methanol |
Molecular Formula |
C15H11ClO |
Molecular Weight |
242.7 g/mol |
IUPAC Name |
(10-chloroanthracen-9-yl)methanol |
InChI |
InChI=1S/C15H11ClO/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-8,17H,9H2 |
InChI Key |
ABDVUIRYSXXVKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)CO |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)CO |
Other CAS RN |
19996-02-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




